(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone
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Overview
Description
(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is a heterocyclic compound that combines a pyrazole ring with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone typically involves the reaction of 3-amino-1H-pyrazole with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the methanone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(3-Amino-1H-pyrazol-4-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and photovoltaic materials .
Properties
IUPAC Name |
(5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSHGSCMEXOBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468397 |
Source
|
Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96219-87-3 |
Source
|
Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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